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Compound of Interest

Compound Name:
N-(6-FORMYLPYRIDIN-2-

YL)PIVALAMIDE

Cat. No.: B1336399 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 2-

pivalamido-6-formylpyridine, a key intermediate in various pharmaceutical and chemical

research applications. This document details the probable synthetic pathways, experimental

protocols for analogous reactions, and relevant quantitative data, offering a valuable resource

for the successful synthesis of this compound.

Synthetic Pathway Overview
The most plausible and efficient synthesis of 2-pivalamido-6-formylpyridine commences with

the readily available starting material, 2-amino-6-methylpyridine. The synthesis proceeds

through a two-step sequence:

Pivaloylation: The amino group of 2-amino-6-methylpyridine is protected with a pivaloyl

group to yield the intermediate, N-(6-methylpyridin-2-yl)pivalamide.

Oxidation: The methyl group at the 6-position of the pyridine ring is then oxidized to a formyl

group to afford the final product, 2-pivalamido-6-formylpyridine.

An alternative approach involves the direct formylation of a pivalamido-protected pyridine

precursor through ortho-lithiation.
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Below is a visual representation of the primary synthetic pathway:

Primary Synthetic Pathway for 2-Pivalamido-6-Formylpyridine

2-Amino-6-methylpyridine

N-(6-Methylpyridin-2-yl)pivalamide

Pivaloyl Chloride, Base

2-Pivalamido-6-Formylpyridine

Oxidation (e.g., SeO2)

Click to download full resolution via product page

Caption: Primary synthetic route from 2-amino-6-methylpyridine.

Experimental Protocols
While a direct, complete experimental protocol for the synthesis of 2-pivalamido-6-

formylpyridine is not readily available in a single source, the following sections provide detailed

methodologies for the key transformations based on established chemical literature for

analogous compounds.

Step 1: Synthesis of N-(6-Methylpyridin-2-yl)pivalamide
(Pivaloylation)
The protection of the amino group of 2-amino-6-methylpyridine can be achieved through

acylation with pivaloyl chloride in the presence of a base to neutralize the HCl byproduct.

Reaction Scheme:
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Pivaloylation of 2-Amino-6-methylpyridine

2-Amino-6-methylpyridine

N-(6-Methylpyridin-2-yl)pivalamide

Pivaloyl Chloride Base (e.g., Pyridine, Triethylamine)
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Caption: General pivaloylation reaction scheme.

Illustrative Protocol:

To a solution of 2-amino-6-methylpyridine (1.0 eq) in a suitable anhydrous solvent such as

dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen

or argon), a base such as pyridine or triethylamine (1.1-1.5 eq) is added. The solution is cooled

to 0 °C. Pivaloyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is allowed

to warm to room temperature and stirred for several hours (monitoring by TLC is

recommended). Upon completion, the reaction is quenched with water or a saturated aqueous

solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over

anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced

pressure. The crude product can be purified by column chromatography on silica gel or by

recrystallization.

Step 2: Synthesis of 2-Pivalamido-6-Formylpyridine
(Oxidation)
The oxidation of the methyl group of N-(6-methylpyridin-2-yl)pivalamide to a formyl group is a

critical step. A common and effective method for this transformation is the Riley oxidation,

which utilizes selenium dioxide (SeO₂).[1][2]
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Reaction Scheme:

Oxidation of N-(6-Methylpyridin-2-yl)pivalamide

N-(6-Methylpyridin-2-yl)pivalamide

2-Pivalamido-6-Formylpyridine

 

Selenium Dioxide (SeO2)
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Caption: Selenium dioxide oxidation of the methyl group.

Illustrative Protocol:

N-(6-methylpyridin-2-yl)pivalamide (1.0 eq) is dissolved in a suitable solvent, typically dioxane

or toluene.[2] Selenium dioxide (1.1-1.5 eq) is added, and the reaction mixture is heated to

reflux for several hours. The progress of the reaction should be monitored by TLC. Upon

completion, the reaction mixture is cooled to room temperature, and the precipitated elemental

selenium is removed by filtration through a pad of celite. The filtrate is concentrated under

reduced pressure, and the residue is purified by column chromatography on silica gel to afford

2-pivalamido-6-formylpyridine.

Caution: Selenium compounds are toxic and should be handled with appropriate safety

precautions in a well-ventilated fume hood.

Alternative Synthetic Route: Ortho-Lithiation and
Formylation
An alternative strategy for the formylation step involves the use of the pivalamido group as a

directed metalating group. This allows for the specific deprotonation at the ortho-position (the
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methyl group) followed by quenching with a formylating agent like N,N-dimethylformamide

(DMF).

Workflow:

Ortho-Lithiation and Formylation Workflow

N-(6-Methylpyridin-2-yl)pivalamide

Deprotonation with n-BuLi
-78 °C, Anhydrous THF

Quenching with DMF

2-Pivalamido-6-Formylpyridine

Click to download full resolution via product page

Caption: Workflow for the ortho-lithiation and formylation route.

Illustrative Protocol:

To a solution of N-(6-methylpyridin-2-yl)pivalamide (1.0 eq) in anhydrous THF under an inert

atmosphere at -78 °C, a solution of n-butyllithium (n-BuLi) (1.1-1.2 eq) in hexanes is added

dropwise. The reaction mixture is stirred at this temperature for a period of time to allow for

complete deprotonation. Anhydrous N,N-dimethylformamide (DMF) (1.5-2.0 eq) is then added,

and the reaction is stirred at -78 °C for an additional period before being allowed to warm to

room temperature. The reaction is then quenched with a saturated aqueous solution of
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ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and

the combined organic layers are washed, dried, and concentrated. Purification is typically

achieved by column chromatography.

Quantitative Data Summary
The following table summarizes typical reaction parameters for the key transformations,

compiled from analogous reactions in the literature. Actual results may vary depending on the

specific substrate and reaction conditions.

Step Reactants
Reagents/S
olvent

Temperatur
e (°C)

Time (h)
Typical
Yield (%)

Pivaloylation

2-Amino-6-

methylpyridin

e, Pivaloyl

Chloride

Pyridine or

Triethylamine

/ CH₂Cl₂ or

THF

0 to RT 2-12 85-95

Oxidation

N-(6-

Methylpyridin

-2-

yl)pivalamide

Selenium

Dioxide /

Dioxane or

Toluene

Reflux 4-24 40-70

Lithiation-

Formylation

N-(6-

Methylpyridin

-2-

yl)pivalamide

n-BuLi, DMF /

Anhydrous

THF

-78 to RT 2-4 50-75

Conclusion
The synthesis of 2-pivalamido-6-formylpyridine is most reliably achieved through a two-step

process involving the pivaloylation of 2-amino-6-methylpyridine followed by the oxidation of the

resulting intermediate. The selenium dioxide-mediated oxidation of the methyl group presents a

robust and well-documented method for this transformation. For substrates where this oxidation

may be problematic, the ortho-lithiation and formylation route offers a viable alternative. The

protocols and data presented in this guide provide a solid foundation for the successful

laboratory-scale synthesis of this important chemical intermediate. Researchers should
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optimize the described conditions for their specific experimental setup to achieve the best

results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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